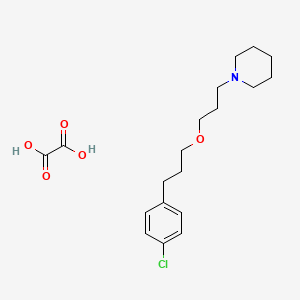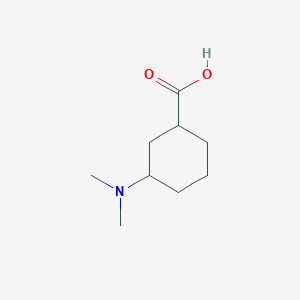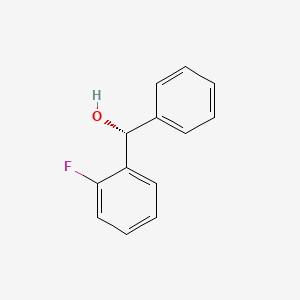
(R)-(2-fluorophenyl)(phenyl)methanol
Vue d'ensemble
Description
Phenols are compounds possessing one or more aromatic rings with one or more hydroxyl groups . They are broadly distributed in the plant kingdom and are the most abundant secondary metabolites of plants . Phenolics are widespread constituents of plant foods and beverages .
Synthesis Analysis
Methanol synthesis from CO2 hydrogenation has been a topic of interest . The application of photocatalytic CO2 reduction (PCCR) to methanol enables the generation of solar energy while reducing CO2 .Molecular Structure Analysis
Phenols react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide . In phenol, the sp2 hybridized carbon of the benzene ring attached directly to the hydroxyl group acts as an electron-withdrawing group .Chemical Reactions Analysis
In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration .Physical And Chemical Properties Analysis
Phenolics contribute to the bitterness and astringency of fruit and fruit juices, because of the interaction between phenolics, mainly procyanidin, and the glycoprotein in saliva .Mécanisme D'action
The mechanism of action of (R)-2-F-PM is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(R)-2-F-PM has been shown to increase serotonin levels in the brain, which is associated with its antidepressant and anxiolytic effects. It has also been shown to have minimal effects on other neurotransmitters, which may contribute to its favorable side effect profile.
Avantages Et Limitations Des Expériences En Laboratoire
The high enantiomeric purity of (R)-2-F-PM makes it an ideal compound for studying the effects of chirality on biological activity. However, its limited solubility in water and other common solvents can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of (R)-2-F-PM. One area of interest is the development of more efficient and scalable synthesis methods for (R)-2-F-PM and its derivatives. Another area of interest is the investigation of its potential applications in other fields, such as electrochemistry and photovoltaics. Additionally, further research is needed to fully understand the mechanism of action of (R)-2-F-PM and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
(R)-2-F-PM has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, (R)-2-F-PM has shown promising results as a potential drug candidate for the treatment of depression, anxiety, and other central nervous system disorders. In catalysis, (R)-2-F-PM has been used as a chiral ligand in asymmetric synthesis reactions. In material science, (R)-2-F-PM has been used as a building block for the synthesis of novel materials with unique properties.
Safety and Hazards
Propriétés
IUPAC Name |
(R)-(2-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMEOPYDLEHBR-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






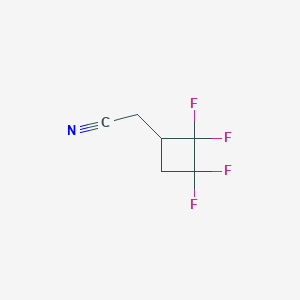
![4-chloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424567.png)


![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)

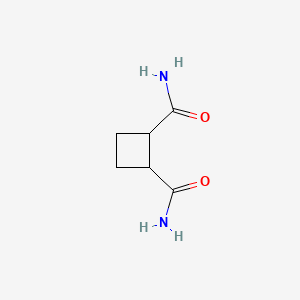

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)
